

# Application Notes and Protocols: Thioindigo in Molecular Motors and Switches

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## Compound of Interest

Compound Name: Thioindigo

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These notes provide a comprehensive overview of the application of **thioindigo** and its derivatives, particularly hemithioindigo (HTI), in the design and operation of molecular motors and photoswitches. This document includes key performance data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

## Introduction

**Thioindigo**-based molecular photoswitches are a class of chromophores that undergo reversible trans-cis (or E/Z) isomerization upon irradiation with visible light.[1][2][3][4] This property, combined with their rigid structure and significant geometry change upon switching, makes them excellent candidates for building molecular machines.[5] A key development in this area is the creation of light-driven unidirectional rotary molecular motors based on hemithioindigo (HTI), an overcrowded alkene consisting of a **thioindigo** and a stilbene fragment.[6][7][8] These motors operate through a four-step cycle involving two light-induced isomerization steps and two subsequent thermal helix inversion steps, enabling a full 360° rotation.[6][9] The ability to power these motors with visible light is a significant advantage, particularly for biological applications, as it avoids the use of potentially damaging UV radiation.[5][10]

Applications for these molecular machines are emerging in diverse fields. Their ability to induce conformational changes in larger molecules makes them suitable for modulating the properties of soft matter materials like hydrogels, offering light-controlled changes in stiffness.[2][3][11] In

the realm of drug development and photopharmacology, **thioindigo**-based switches provide a mechanism for spatiotemporal control over the activity of bioactive molecules.<sup>[5]</sup><sup>[12]</sup>

Furthermore, their distinct states and responses to multiple light inputs are being explored for the development of molecular logic gates and advanced information processing systems.<sup>[13]</sup>

A significant challenge with **thioindigo** has been its poor solubility in common solvents, which has historically limited its application.<sup>[1]</sup><sup>[11]</sup> Recent strategies, such as the covalent incorporation of **thioindigo** units into polymer backbones, have successfully overcome this limitation, opening the door for their use in aqueous and biological environments.<sup>[1]</sup><sup>[3]</sup><sup>[11]</sup>

## Data Presentation: Performance of Thioindigo-Based Systems

The following tables summarize key quantitative data for representative **thioindigo** and hemithioindigo-based photoswitches and molecular motors.

Table 1: Photochemical and Photophysical Properties of **Thioindigo** Photoswitches

Compound	Solvent	$\lambda_{\text{max}}$ (trans) (nm)	$\lambda_{\text{max}}$ (cis) (nm)	Quantum Yield ( $\Phi_{\text{trans} \rightarrow \text{cis}}$ )	Quantum Yield ( $\Phi_{\text{cis} \rightarrow \text{trans}}$ )	Photostationary State (PSS) (% cis)	Reference
6,6'-Diisopropoxythiindigo	Toluene	543	485	~0.25	~0.25	-	[14]
Thioindigo Bismethacrylate	Dichloromethane	540	490	-	-	~80% (at 540 nm)	[4]
peri-Anthracenethiindigo (PAT)	Dichloromethane	~720	~590	High	High	-	[15]
N,N'-di(p-tolyl)indigo	Chloroform	643	602	0.11	0.12	53% (at 635 nm)	[16]

Table 2: Kinetic Data for Hemithioindigo (HTI)-Based Molecular Motors

Motor Derivative	Solvent	Thermal Half-life ( $\tau_{1/2}$ ) of Unstable Isomer	Gibbs Energy of Activation ( $\Delta G^\ddagger$ ) (kcal/mol)	Irradiation Wavelength (nm)	Reference
Unsubstituted HTI Motor	Dichloromethane	Very short (not directly observed by NMR at low temp)	-	~505	<a href="#">[6]</a> <a href="#">[9]</a>
HTI Motor with Aromatic Substituents	Dichloromethane	Varies with substituent (seconds to hours)	21-25 (for D $\rightarrow$ A conversion)	Visible Light	<a href="#">[9]</a> <a href="#">[17]</a>
HTI-TOND System	Toluene-d8	Isomer D: ~1.5 h at 22°C	22.8 (for D $\rightarrow$ A conversion)	Visible Light	<a href="#">[18]</a>

## Experimental Protocols

This section outlines generalized methodologies for the synthesis, characterization, and operation of **thioindigo**-based molecular motors and switches.

### Protocol 1: Synthesis of a Hemithioindigo (HTI)-Based Molecular Motor

This protocol describes a general synthetic route based on the Barton-Kellogg olefination, a common method for creating sterically hindered alkenes.

- Synthesis of the **Thioindigo** (Stator) Half:
  - Start with a substituted thioxanthone derivative.
  - Introduce a stereogenic center, often a sulfoxide, to impart directionality to the final motor. This is typically achieved through oxidation of a precursor sulfide.

- Synthesis of the Stilbene (Rotor) Half:
  - Prepare a corresponding thioketone from a substituted indanone.
  - To ensure optical purity and prevent racemization during the subsequent coupling, an additional group may be introduced at the  $\beta$ -position of the indanone.[\[6\]](#)
- Barton-Kellogg Coupling:
  - React the **thioindigo** and stilbene halves in a suitable solvent (e.g., glyme).
  - This reaction forms the central C=C double bond, creating the overcrowded alkene structure of the motor.
  - The coupling often leads to a mixture of diastereomers, which can be separated by column chromatography.[\[6\]](#)
- Purification and Characterization:
  - Purify the final product using column chromatography and/or recrystallization.
  - Confirm the structure and stereochemistry using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and X-ray crystallography.

## Protocol 2: Characterization of Photoswitching and Motor Function

This protocol details the steps to quantify the photochemical and thermal behavior of a **thioindigo**-based system.

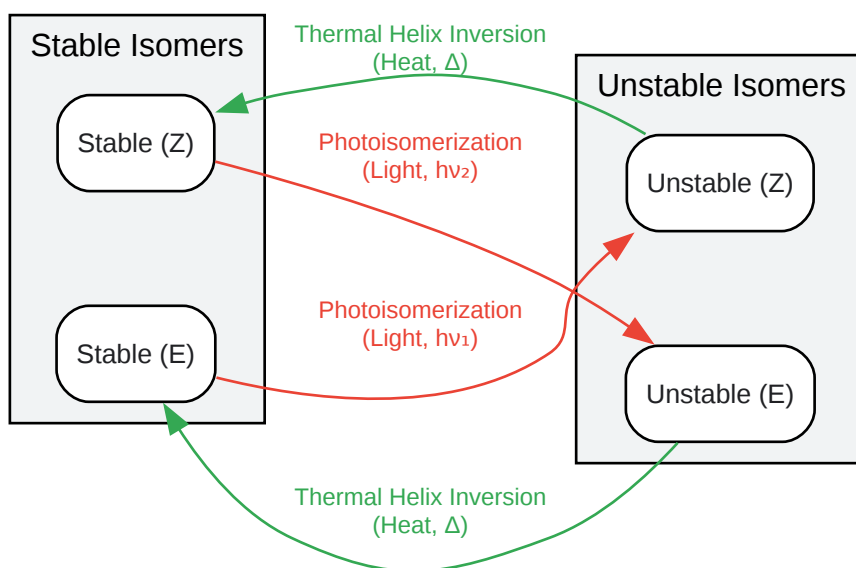
- UV-Vis Spectroscopy for Photoisomerization:
  - Dissolve a sample of the purified compound in a spectroscopic-grade solvent (e.g., toluene, dichloromethane) in a quartz cuvette.
  - Record the initial absorption spectrum using a UV-Vis spectrophotometer. This spectrum corresponds to the thermodynamically stable isomer (usually trans or E).

- Irradiate the sample with a light source at a wavelength absorbed by the initial isomer (e.g., green light, ~540 nm for many **thioindigos**).[\[1\]](#)
- Record absorption spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.[\[19\]](#)
- To observe the reverse isomerization, irradiate the PSS mixture with a different wavelength of light absorbed by the newly formed isomer (e.g., blue light, ~470 nm).[\[1\]](#)
- The quantum yields ( $\Phi$ ) for the forward and reverse photoisomerization can be determined by comparing the rate of isomerization to a known actinometer.
- <sup>1</sup>H NMR Spectroscopy for Thermal Isomerization:
  - Prepare a solution of the motor in a deuterated solvent (e.g., toluene-d<sub>8</sub>) in an NMR tube.
  - Cool the sample to a low temperature (e.g., -70 °C) to slow down the thermal processes.[\[9\]](#)
  - Irradiate the sample in situ within the NMR spectrometer (using a fiber-optic light guide) to generate the metastable isomers.
  - Acquire <sup>1</sup>H NMR spectra over time in the dark at a specific temperature to monitor the thermal decay of the unstable isomers back to the more stable forms.[\[9\]](#)[\[17\]](#)
  - The rate constants for these first-order thermal helix inversion steps can be determined by analyzing the signal integration changes over time. From these rates, the Gibbs energy of activation ( $\Delta G^\ddagger$ ) can be calculated.[\[9\]](#)[\[18\]](#)
- Transient Absorption Spectroscopy:
  - For studying ultrafast processes, employ femtosecond or nanosecond transient absorption spectroscopy.[\[15\]](#)
  - Excite the sample with a short laser pulse and probe the resulting changes in absorption with a second, time-delayed pulse.

- This technique allows for the direct observation of excited-state dynamics and short-lived intermediates in the isomerization process.[15]

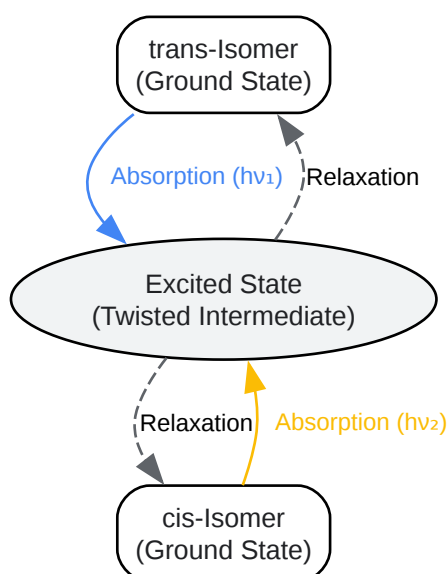
## Mandatory Visualizations

The following diagrams illustrate the key processes and workflows related to **thioindigo**-based molecular motors and switches.



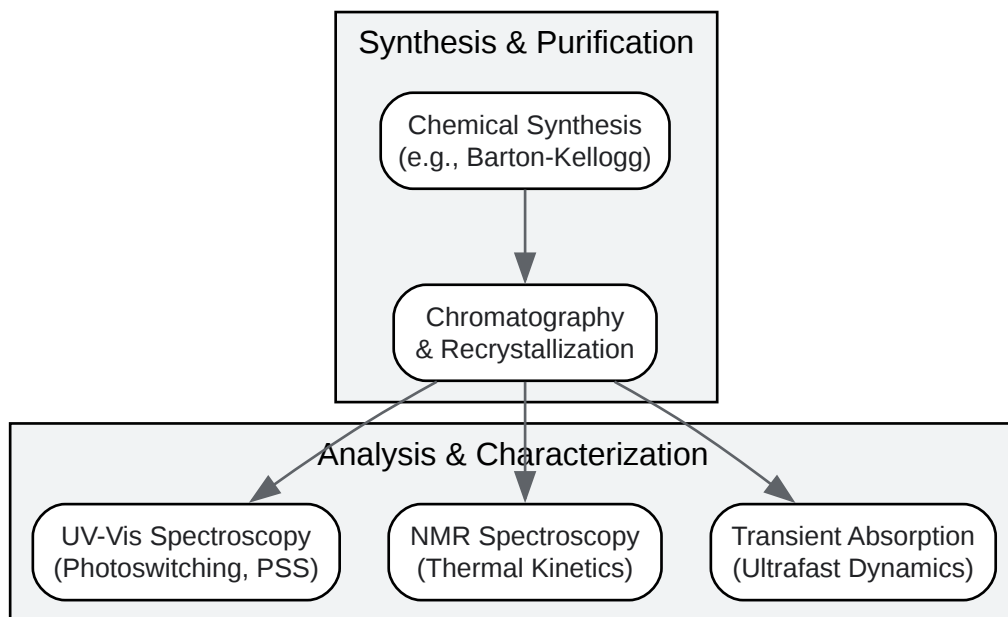
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Caption: Operational cycle of a hemithioindigo-based molecular motor.



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Caption: General mechanism for **thioindigo** photoswitching.



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Caption: Workflow for studying **thioindigo** molecular machines.

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